3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione moiety. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties . The presence of the azetidinyl and methoxyphenoxy groups further enhances its chemical and biological properties.
Preparation Methods
The synthesis of 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves multiple stepsThe reaction conditions typically involve the use of catalysts and specific temperature controls to ensure high yield and purity . Industrial production methods may employ green chemistry approaches to enhance atom economy and reduce environmental impact .
Chemical Reactions Analysis
3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-Methoxyphenoxy)acetyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. This interaction can lead to hypoglycemic effects, making it a potential candidate for diabetes treatment .
Comparison with Similar Compounds
Similar compounds include other thiazolidine derivatives such as:
Pioglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.
Properties
IUPAC Name |
3-[1-[2-(2-methoxyphenoxy)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-21-11-4-2-3-5-12(11)22-8-13(18)16-6-10(7-16)17-14(19)9-23-15(17)20/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQSAMWBFJOWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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